Cas no 332127-91-0 (<br>2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acet amide)

2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acetamide is a specialized organic compound featuring a pyridine core substituted with cyano, phenyl, and p-tolyl groups, along with a thioether-linked acetamide moiety. Its molecular structure suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of multiple aromatic and polar functional groups enhances its reactivity and binding affinity, making it suitable for applications in drug discovery or material science. The compound’s well-defined structure allows for precise modifications, enabling tailored derivatization for specific research needs. Its stability under standard laboratory conditions ensures reliable handling and storage.
<br>2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acet amide structure
332127-91-0 structure
Product name:<br>2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acet amide
CAS No:332127-91-0
MF:C29H25N3OS
MW:463.59330534935
CID:3070460
PubChem ID:1727490

<br>2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acet amide Chemical and Physical Properties

Names and Identifiers

    • <br>2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acet amide
    • 2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-ethylphenyl)acetamide
    • AKOS000566502
    • 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acetamide
    • 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide
    • AG-690/13507768
    • 332127-91-0
    • 2-{[3-cyano-4-(4-methylphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2-ethylphenyl)acetamide
    • MDL: MFCD01818087
    • Inchi: InChI=1S/C29H25N3OS/c1-3-21-9-7-8-12-26(21)31-28(33)19-34-29-25(18-30)24(22-15-13-20(2)14-16-22)17-27(32-29)23-10-5-4-6-11-23/h4-17H,3,19H2,1-2H3,(H,31,33)
    • InChI Key: VZHJHZBYTBLYCE-UHFFFAOYSA-N
    • SMILES: CCC1=CC=CC=C1NC(CSC2=C(C(C3=CC=C(C=C3)C)=CC(C4=CC=CC=C4)=N2)C#N)=O

Computed Properties

  • Exact Mass: 463.17183360Da
  • Monoisotopic Mass: 463.17183360Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 91.1Ų

<br>2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acet amide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630336-5g
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide
332127-91-0 98%
5g
¥10987.00 2024-05-18
Chemenu
CM517526-1g
2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide
332127-91-0 97%
1g
$291 2022-06-11

Additional information on <br>2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acet amide

Comprehensive Overview of 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acetamide (CAS No. 332127-91-0)

The compound 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acetamide (CAS No. 332127-91-0) is a specialized organic molecule with a unique structural framework. Its intricate design combines a pyridine core with phenyl and p-tolyl substituents, further functionalized with a cyano group and a sulfanyl linkage. This molecular architecture positions it as a promising candidate for applications in medicinal chemistry, material science, and agrochemical research. Researchers are increasingly exploring its potential due to its versatile reactivity and binding properties.

In recent years, the demand for highly functionalized heterocyclic compounds like 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acetamide has surged, driven by advancements in drug discovery and material innovation. A key area of interest is its role in modulating biological pathways, particularly in the development of small-molecule inhibitors. The presence of the cyano and amide groups enhances its ability to interact with enzymatic targets, making it a valuable scaffold for pharmaceutical intermediates.

The synthesis of CAS No. 332127-91-0 involves multi-step organic transformations, often leveraging cross-coupling reactions and nucleophilic substitutions. Its sulfanyl-acetamide moiety is particularly noteworthy, as it contributes to the compound's stability and solubility profiles. These characteristics are critical for formulations in drug delivery systems and biocompatible materials. Moreover, the p-tolyl group introduces steric and electronic effects that can fine-tune the compound's reactivity.

From an industrial perspective, 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acetamide aligns with the growing trend toward sustainable chemistry. Researchers are investigating greener synthetic routes, such as catalytic methodologies and solvent-free conditions, to produce this compound with minimal environmental impact. This focus on sustainability resonates with global initiatives like the Green Chemistry Principles, which prioritize eco-friendly manufacturing processes.

Another hot topic in the scientific community is the application of AI-driven molecular design to optimize compounds like CAS No. 332127-91-0. Machine learning algorithms are being employed to predict its physicochemical properties, biological activity, and potential toxicity. Such computational approaches accelerate the discovery of novel derivatives, reducing the time and cost associated with traditional trial-and-error methods. This synergy between computational chemistry and experimental validation is reshaping the landscape of chemical research.

In summary, 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-(2-ethyl-phenyl)-acetamide represents a fascinating intersection of chemistry, biology, and technology. Its structural complexity and functional diversity make it a subject of ongoing investigation across multiple disciplines. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in the next generation of innovative materials and therapeutic agents.

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